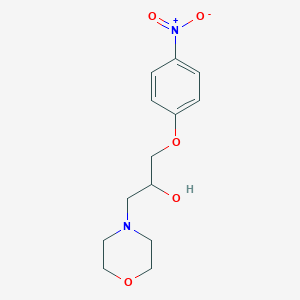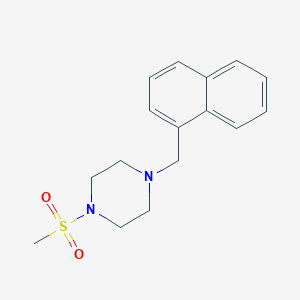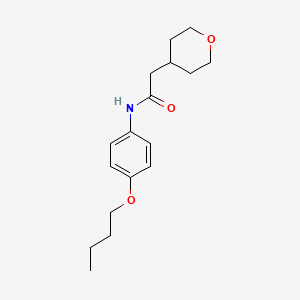![molecular formula C15H14F3NO B5150601 (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as 2-MeO-DOM or 2-methoxy-4-(2,4,5-trifluorophenyl)-N-(2-methoxybenzyl)phenethylamine, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used in scientific research since then.
Mécanisme D'action
The mechanism of action of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves the activation of the 5-HT2A receptor, which leads to the release of neurotransmitters such as serotonin and dopamine. This results in the alteration of perception, mood, and cognition, as well as the induction of hallucinations and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include changes in heart rate, blood pressure, body temperature, and respiration. It also affects the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychedelic effects may also pose a limitation, as they can interfere with the interpretation of experimental results. Additionally, its potential for abuse and toxicity should be taken into consideration when handling and using the compound.
Orientations Futures
For research on (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include further studies on its pharmacological properties and potential therapeutic applications. For example, it may be useful in the treatment of mood disorders, such as depression and anxiety, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its effects on the immune system and inflammation should be explored, as they may have implications for the treatment of autoimmune disorders. Finally, the development of safer and more selective analogs of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine may lead to the discovery of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves several steps, including the reaction of 2-methoxyphenylacetonitrile with trifluoromethylphenyl magnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reductive amination of the intermediate with 2-methoxybenzylamine. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of many drugs. Studies have also shown that (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has a high affinity for the dopamine transporter, which may contribute to its stimulant effects.
Propriétés
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-5-3-2-4-13(14)19-10-11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJEMIEWIKWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)

![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)

![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
